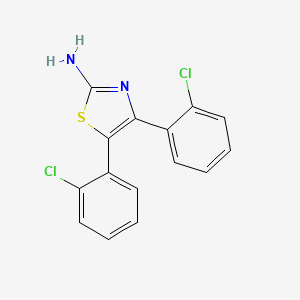

2-Thiazolamine, 4,5-bis(2-chlorophenyl)-

Description

Overview of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of drug discovery and development. mdpi.com Their prevalence is underscored by the fact that a vast majority of biologically active chemical entities contain a heterocyclic ring system. nih.govijnrd.org These structures are not only found in numerous natural products with medicinal properties, such as alkaloids and antibiotics, but are also integral to a large number of synthetic drugs. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts specific physicochemical properties to these molecules, enabling them to bind to biological receptors and enzymes with high affinity and specificity. nih.gov The versatility of heterocyclic scaffolds provides medicinal chemists with a powerful tool to design and synthesize novel drug candidates with improved efficacy and pharmacokinetic profiles. rsc.org

The 2-Thiazolamine Scaffold as a Pharmacophore

Within the broad class of heterocyclic compounds, the 2-thiazolamine scaffold holds a position of particular importance. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The 2-aminothiazole (B372263) moiety is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govmdpi.com This structural motif has been associated with a diverse array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Its ability to act as a versatile building block allows for the synthesis of a large number of derivatives, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov

Historical Context of Substituted Thiazoles in Academic Research

The study of thiazole (B1198619) and its derivatives has a rich history in academic and industrial research. The "wonder drug" penicillin, with its fused thiazolidine (B150603) ring, brought significant attention to sulfur- and nitrogen-containing heterocycles. researchgate.net The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, has been a subject of continuous research and modification since its discovery. nih.gov Over the decades, researchers have explored the synthesis and biological activities of a vast number of substituted thiazoles, leading to the discovery of numerous compounds with therapeutic potential. researchgate.netresearchgate.net This extensive body of research has provided a solid foundation for the continued investigation of novel thiazole derivatives. dntb.gov.ua

Rationale for Investigating Diaryl-Substituted 2-Thiazolamines

The rationale for focusing on diaryl-substituted 2-thiazolamines, such as 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-, stems from the observation that the introduction of aryl groups can significantly modulate the biological activity of the parent scaffold. The presence of two phenyl rings, particularly with substitutions like chlorine, can influence the molecule's conformation, electronic properties, and ability to engage in specific interactions with biological targets. The investigation of such compounds is driven by the quest for new therapeutic agents with enhanced potency, selectivity, and improved pharmacological profiles. The synthesis and evaluation of diaryl-substituted derivatives allow for a systematic exploration of how these structural modifications impact their biological effects. nih.gov

Compound Profile: 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-

This section provides a detailed chemical and physical profile of the title compound.

| Property | Data |

| IUPAC Name | 4,5-bis(2-chlorophenyl)-1,3-thiazol-2-amine |

| CAS Number | Not readily available in searched resources. A related compound, 4-(4-chlorophenyl)thiazol-2-amine, has the CAS number 2103-99-3. echemi.commedchemexpress.comchemicalbook.com |

| Molecular Formula | C15H10Cl2N2S |

| Molecular Weight | 337.23 g/mol |

| Appearance | Expected to be a solid at room temperature, similar to related compounds. echemi.com |

| Solubility | Likely soluble in organic solvents like DMSO. medchemexpress.com |

| Melting Point | Not specifically found for this compound. The related 4-(4-chlorophenyl)thiazol-2-amine has a melting point of 163-164 °C. echemi.com |

Synthesis and Characterization

The synthesis of diaryl-substituted 2-thiazolamines can be achieved through various established synthetic routes. A common and historical method for the synthesis of the thiazole ring is the Hantzsch synthesis. nih.gov This typically involves the reaction of an α-haloketone with a thioamide or thiourea (B124793).

For the specific synthesis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-, a plausible route would involve the reaction of 2-chloro-1,2-bis(2-chlorophenyl)ethan-1-one with thiourea.

Characterization of the synthesized compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the two chlorophenyl rings and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the two chlorophenyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching (amine), C=N stretching (thiazole ring), and C-Cl stretching. |

Potential Applications and Research Directions

While specific biological activity data for 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- is not extensively documented in the public domain, the broader class of 2-aminothiazole derivatives has shown promise in several therapeutic areas.

Potential Biological Activities:

Antimicrobial: Many 2-aminothiazole derivatives have been investigated for their activity against various bacterial and fungal strains. nih.gov

Anti-inflammatory: The 2-aminothiazole scaffold is present in compounds with demonstrated anti-inflammatory properties. nih.gov

Anticancer: A significant area of research for thiazole derivatives is in oncology, with some compounds showing cytotoxic activity against cancer cell lines. purkh.com

Antiplasmodial: Certain 2-aminothiazole derivatives have been evaluated for their potential as antimalarial agents. nih.gov

Future research on 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- would likely involve comprehensive screening for a range of biological activities. This would include in vitro assays to determine its efficacy against various cell lines and pathogens, followed by in vivo studies to assess its pharmacological properties in animal models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, would also be crucial for optimizing the compound's potency and selectivity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(2-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-11-7-3-1-5-9(11)13-14(20-15(18)19-13)10-6-2-4-8-12(10)17/h1-8H,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEZTKMCIMHKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(SC(=N2)N)C3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368342 | |

| Record name | 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89405-44-7 | |

| Record name | 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiazolamine, 4,5 Bis 2 Chlorophenyl and Its Analogs

Classical Hantzsch Thiazole (B1198619) Synthesis Approaches for 2-Thiazolamine Derivatives

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. synarchive.com This approach is particularly relevant for the synthesis of 2-aminothiazoles.

Reaction of α-Halo Carbonyl Compounds with Thioureas

The cornerstone of the Hantzsch synthesis for 2-aminothiazoles is the condensation reaction between an α-halo carbonyl compound and a thiourea (B124793) derivative. researchgate.net In the context of synthesizing 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-, the required α-halo carbonyl precursor would be 2-chloro-1,2-bis(2-chlorophenyl)ethan-1-one. This intermediate would then be reacted with thiourea. The reaction proceeds through a mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the thiazole ring. synarchive.com

This method is versatile, allowing for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-halo carbonyl compound and the thiourea. For instance, using N-substituted thioureas can lead to the corresponding N-substituted 2-aminothiazole (B372263) derivatives. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired 2-aminothiazole product in a Hantzsch synthesis. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

Commonly used solvents for this reaction include ethanol (B145695) and dimethylformamide (DMF). researchgate.net The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates. researchgate.net For instance, some syntheses are carried out at 70°C for a few hours. researchgate.net

To improve efficiency and align with the principles of green chemistry, modifications to the classical Hantzsch synthesis have been explored. These include solvent-free approaches where the reaction is carried out by heating the reactants together, which can lead to rapid reaction times and high yields. organic-chemistry.org Additionally, the use of catalysts can play a significant role in optimizing the reaction. While the classical approach often proceeds without a catalyst, modern variations may employ catalysts to enhance reaction rates and yields. researchgate.net The workup procedure is also a critical step, often involving neutralization and purification by washing with water or ethanol to obtain the final product. organic-chemistry.org

| Parameter | Typical Conditions | Optimization Strategies |

| Solvent | Ethanol, DMF | Solvent-free conditions |

| Temperature | Room temperature to reflux | Microwave heating |

| Catalyst | Often none | Use of base or acid catalysts |

| Reactants | α-haloketone, thiourea | In situ generation of α-haloketone |

| Workup | Neutralization, washing | Recrystallization, chromatography |

Advanced Synthetic Strategies for 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-

In recent years, a number of advanced synthetic strategies have been developed to improve the efficiency, environmental friendliness, and scope of 2-aminothiazole synthesis. These methods offer alternatives to the classical Hantzsch synthesis and can be applied to the preparation of complex derivatives like 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-.

Microwave-Assisted Synthesis for 4-(o-chlorophenyl)-2-aminothiazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This technique has been successfully applied to the synthesis of 2-aminothiazole derivatives. jchps.com In a relevant example, the synthesis of 2-cyano-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide was achieved with higher yields and shorter reaction times under microwave irradiation compared to conventional heating methods. jchps.com This suggests that the synthesis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- could also be significantly enhanced through the use of microwave technology.

Microwave-assisted syntheses are often carried out in a sealed vessel, allowing for temperatures and pressures above the solvent's boiling point, which can dramatically reduce reaction times from hours to minutes. nih.gov This method is also amenable to one-pot, multi-component reactions, further increasing its efficiency. nanobioletters.com

Electrochemical Synthesis of 2-Aminothiazoles

Electrochemical methods offer a green and efficient alternative for the synthesis of 2-aminothiazoles. beilstein-journals.orgnih.gov These methods avoid the need for stoichiometric halogenating agents by generating the reactive halogen species in situ. For example, 2-aminothiazoles can be synthesized from active methylene (B1212753) ketones and thioureas using an electrochemical setup with a redox mediator like NH4I. beilstein-journals.orgnih.gov This approach is advantageous as it minimizes waste and avoids the handling of hazardous reagents.

The electrochemical synthesis typically proceeds in an undivided cell with graphite (B72142) electrodes under constant current. beilstein-journals.orgnih.gov This method has been shown to be applicable to a variety of substrates, suggesting its potential for the synthesis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- from the corresponding ketone precursor.

| Method | Key Features | Advantages |

| Microwave-Assisted | Rapid heating, superheating effects | Reduced reaction times, higher yields, cleaner reactions |

| Electrochemical | In situ generation of reagents | Green chemistry, avoids hazardous reagents, mild conditions |

| One-Pot Multi-Component | Multiple bonds formed in a single step | High atom economy, operational simplicity, reduced waste |

One-Pot Multi-Component Reactions for Thiazole Derivatives

One-pot multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their high atom economy and operational simplicity. Several MCR strategies have been developed for the synthesis of 2-aminothiazole derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, thereby avoiding the isolation of intermediates and reducing waste.

A notable example is the synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea using a catalyst in a one-pot fashion. researchgate.net Another approach involves the reaction of isocyanides, amines, sulfur, and 2'-bromoacetophenones under aqueous conditions. bohrium.com These methods provide a rapid and efficient route to a diverse range of 2-aminothiazole derivatives and could be adapted for the synthesis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-.

Derivatization Strategies of the 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- Scaffold

The 2-thiazolamine, 4,5-bis(2-chlorophenyl)- scaffold serves as a versatile platform for chemical modification. The presence of a reactive 2-amino group and two chlorophenyl rings offers distinct opportunities for derivatization, allowing for the systematic exploration of the chemical space around this core structure. These modifications are typically pursued to alter the physicochemical properties of the parent compound.

The primary amino group at the C2 position of the thiazole ring is a key site for functionalization. It readily undergoes reactions typical of primary amines, such as acylation, to form a variety of amide derivatives. These reactions are generally straightforward and can be achieved under standard laboratory conditions.

Acylation Reactions: The reaction of 2-aminothiazoles with acylating agents like acid chlorides or anhydrides is a common strategy to produce N-substituted amide derivatives. For instance, the chloroacetylation of 2-aminothiazole analogs has been reported, which involves reacting the parent amine with chloroacetyl chloride, often in a suitable solvent like dry benzene (B151609) at reduced temperatures. researchgate.net This approach can be extrapolated to 2-thiazolamine, 4,5-bis(2-chlorophenyl)- to yield the corresponding N-(4,5-bis(2-chlorophenyl)thiazol-2-yl)-2-chloroacetamide.

Similarly, benzoylation can be achieved by treating the 2-aminothiazole core with benzoyl chloride in a basic solvent such as pyridine. mdpi.com Acetylation is also readily accomplished using acetic anhydride. mdpi.com These reactions introduce different acyl groups to the amino function, significantly altering the electronic and steric properties of the molecule.

The following table summarizes common acylation reactions applicable to the 2-amino group of the 2-thiazolamine, 4,5-bis(2-chlorophenyl)- scaffold, based on methodologies reported for analogous compounds.

Table 1: Representative Acylation Reactions for the 2-Amino Group

| Reaction Type | Reagent | Expected Product | Reference Methodology |

|---|---|---|---|

| Chloroacetylation | Chloroacetyl chloride | N-(4,5-bis(2-chlorophenyl)thiazol-2-yl)-2-chloroacetamide | researchgate.net |

| Benzoylation | Benzoyl chloride | N-(4,5-bis(2-chlorophenyl)thiazol-2-yl)benzamide | mdpi.com |

The two 2-chlorophenyl substituents at the C4 and C5 positions of the thiazole ring present opportunities for more complex modifications, primarily through modern cross-coupling reactions. While the chlorine atoms are generally less reactive than bromine or iodine in these transformations, they can still participate in various palladium-catalyzed reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Cross-Coupling: A particularly powerful method for functionalizing aryl chlorides is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction involves the coupling of the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. By selecting different boronic acids, a wide array of substituents (e.g., alkyl, alkenyl, aryl, heteroaryl groups) can be introduced in place of the chlorine atoms.

For the 2-thiazolamine, 4,5-bis(2-chlorophenyl)- scaffold, a selective mono- or di-substitution could potentially be achieved by carefully controlling the reaction conditions. The typical components for such a transformation would include:

A palladium(0) source, often generated in situ from a palladium(II) pre-catalyst like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). mdpi.com

A suitable phosphine (B1218219) ligand to stabilize the palladium catalyst.

A base, such as sodium carbonate or potassium acetate. mdpi.com

An appropriate boronic acid or ester corresponding to the group to be introduced.

The following table outlines a hypothetical Suzuki-Miyaura reaction to exemplify the functionalization of the chlorophenyl rings.

Table 2: Potential Suzuki-Miyaura Functionalization of Chlorophenyl Rings

| Target Modification | Reagents and Conditions | Potential Product | Reference Methodology |

|---|---|---|---|

| Phenylation | Phenylboronic acid, Pd(dppf)Cl₂ (catalyst), Na₂CO₃ (base), Toluene/Water (solvent), Heat | 2-Thiazolamine, 4,5-bis([1,1'-biphenyl]-2-yl)- | mdpi.com |

This strategy allows for the creation of a diverse library of analogs from a common intermediate, enabling the fine-tuning of molecular properties by modifying the peripheral phenyl rings.

Structure Activity Relationship Sar Studies of 2 Thiazolamine, 4,5 Bis 2 Chlorophenyl Analogs

Impact of Substitution at the 4 and 5 Positions (Bis-Aryl Moieties)

The nature and substitution pattern of the aryl groups at the C4 and C5 positions of the thiazole (B1198619) ring are significant determinants of biological activity. In the parent compound, these are both 2-chlorophenyl groups.

Role of Phenyl Ring Substituents (e.g., Chloro) on Biological Activities

The presence and position of substituents on the phenyl rings can dramatically alter the pharmacological profile of 4,5-diaryl-2-aminothiazole derivatives. The chloro substituent, as seen in the parent compound, is a common feature in many biologically active molecules.

Research into various 2-aminothiazole-based compounds has shown that the introduction of a chloro group on the phenyl ring can enhance biological activities. For instance, in a series of pyran derivatives synthesized from 2-amino-4-(4-chlorophenyl)thiazole, the compound bearing the 4-chlorophenyl group demonstrated the highest cytotoxicity against several cancer cell lines. nih.govmdpi.com This suggests that the electron-withdrawing nature and lipophilicity of the chlorine atom can contribute favorably to interactions with biological targets.

Furthermore, studies on other heterocyclic systems have indicated that chloro-substitution can lead to increased potency. For example, in a series of chromone (B188151) derivatives, the presence of a chloro group on the scaffold was found to reduce potency in some cancer cell lines, but enhance it in others, highlighting the nuanced role of this substituent. nih.gov In the context of anti-Candida albicans activity, a series of trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized where various substitutions were introduced at the C4 and C5 positions. nih.govnih.govmdpi.com

The position of the chloro group is also crucial. The "meta-substitution" pattern (relative to the point of attachment to the thiazole ring) with chlorine has been observed to increase the activity in some series of thiazole and oxazole (B20620) derivatives. mdpi.com

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyran derivatives | Chloro | 4-phenyl | Increased cytotoxicity | nih.govmdpi.com |

| Chromone derivatives | Chloro | C-6 | Varied (reduced or enhanced) | nih.gov |

Influence of Modifications at the 2-Amino Group

The 2-amino group is a key functional group that can participate in important hydrogen bonding interactions with biological targets. Modifications to this group, therefore, have a profound impact on the compound's activity.

N-Substitution Effects on Receptor Binding and Enzyme Inhibition

Modification of the 2-amino group, for instance by converting it to an amide, is a common strategy in medicinal chemistry. nih.govmdpi.com A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety demonstrated potent in vitro activity. nih.gov In another study, the introduction of a chlorine atom on the 2-amino group of a thiazole ring led to a significant decrease in antitumor activity. nih.gov

N-acylation of 2-aminothiazoles has been shown to produce potent and selective inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov The nature of the acyl side chain is critical; replacing an aromatic acyl chain with a non-aromatic one improved aqueous solubility and reduced in vitro metabolism. nih.gov

Structure-activity relationship studies on a series of Aurora kinase inhibitors revealed that the nature and position of substitutions on the 2-aminophenyl group were crucial for activity. semanticscholar.org

Table 2: Impact of 2-Amino Group Modifications on Biological Activity

| Modification | Resulting Group | Biological Target/Activity | Effect | Reference |

|---|---|---|---|---|

| Acylation | Amide | Renin Inhibition | Potent Inhibition | nih.gov |

| Chlorination | Chloroamine | Antitumor | Significant Decrease | nih.gov |

| N-Acylation | Non-aromatic acyl | CDK2 Inhibition | Improved solubility, reduced metabolism | nih.gov |

Bioisosteric Replacements at the Amino Function

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of creating a new molecule with similar biological properties. cambridgemedchemconsulting.com For the 2-amino group, common bioisosteres can include other small, polar, hydrogen-bond donating groups.

One common bioisosteric replacement for the 2-aminothiazole (B372263) (2-AMT) core is the 2-aminooxazole (2-AMO) moiety. mdpi.com This replacement can lead to significantly increased hydrophilicity and water solubility, which are desirable properties for drug candidates. mdpi.com In the design of antimicrobials, this switch from thiazole to oxazole has been shown to maintain or even improve activity against certain pathogens like Mycobacterium tuberculosis. mdpi.com

Another approach is the conversion of the amino group into a thioureido group. However, in one study, this bioisosteric replacement led to a notable reduction in anticancer potency. nih.gov The 1,3-thiazole ring itself is considered a classical isostere of pyridine. nih.gov

Correlation of Structural Features with Specific In Vitro Bioactivity Profiles

The specific combination of structural features in 2-aminothiazole analogs directly correlates with their in vitro bioactivity profiles. For instance, in the development of anti-Candida albicans agents, 2-amino-4,5-diarylthiazole derivatives were synthesized and tested. nih.gov The most active compound from this series, after a demethylation process, showed activity comparable to the standard antifungal drug fluconazole, with a Minimum Inhibitory Concentration (MIC80) of 9 μM. nih.govnih.gov This highlights a direct link between the specific aryl substitutions and the resulting antifungal potency.

In the context of antimicrobial activity, the isosteric replacement of 2-aminothiazole with 2-aminooxazole resulted in compounds with high activity against mycobacteria, particularly Mycobacterium tuberculosis, with MIC values as low as 3.13 µg/mL. mdpi.com This demonstrates how a subtle change in the heterocyclic core can shift the bioactivity profile towards a specific pathogen.

Furthermore, lipophilic substituents such as methyl, bromo, or phenyl at the C4 and/or C5 positions have been shown to yield moderate to good antitumor activities against human lung and glioma cancer cell lines. nih.gov The interplay between the substituents on the aryl rings and modifications at the 2-amino position ultimately fine-tunes the molecule's interaction with specific biological targets, leading to distinct in vitro bioactivity profiles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- |

| 2-amino-4-(4-chlorophenyl)thiazole |

| 2-aminothiazole |

| 2-aminooxazole |

In Vitro Biological Activity Investigations of 2 Thiazolamine, 4,5 Bis 2 Chlorophenyl Analogs

Antimicrobial Activity Studies

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (In Vitro)

Analogs of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. For instance, certain 2-aminothiazole (B372263) derivatives exhibit potent bactericidal activity, particularly against Gram-positive pathogens. ktu.edu

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. Thiazolyl-thiourea derivatives, for example, have shown promising efficacy toward staphylococcal species, with MIC values for S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. nih.gov Furthermore, piperazinyl derivatives of aminothiazoles have been effective against methicillin-resistant S. aureus (MRSA) and E. coli, with MIC values of 4 and 8 μg/mL, respectively. nih.gov

Some synthesized 2-aminothiazole derivatives have shown better activity than the standard antibiotics ampicillin (B1664943) and streptomycin (B1217042) against several bacterial strains. nih.gov The introduction of different substituents on the thiazole (B1198619) ring can significantly influence the antibacterial spectrum and potency. For example, derivatives with 4-Br and 4-Cl groups have been identified as highly active compounds. mdpi.com

Interactive Data Table: In Vitro Antibacterial Activity of 2-Thiazolamine Analogs

| Bacterial Strain | Compound/Analog Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Thiazolyl-thiourea derivatives | 4 - 16 | nih.gov |

| Staphylococcus epidermidis | Thiazolyl-thiourea derivatives | 4 - 16 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Piperazinyl derivatives | 4 | nih.gov |

| Escherichia coli | Piperazinyl derivatives | 8 | nih.gov |

| S. aureus | Thiazole derivatives 2a-c | 1 - 2 | ktu.edu |

| Gram-positive pathogens | Thiazole derivatives 2a-c | 1 - 64 | ktu.edu |

Antifungal Potential Against Pathogenic Fungal Strains (In Vitro)

In addition to their antibacterial properties, 2-thiazolamine analogs have been investigated for their in vitro antifungal activity against various pathogenic fungal strains. Several studies have demonstrated that these compounds possess significant antifungal potential, often comparable to or exceeding that of established antifungal drugs. nih.gov

For instance, newly synthesized 2-aminothiazole derivatives have exhibited good antifungal activity, in some cases much better than reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov The antifungal efficacy has been observed against a range of fungi, including Candida species and Aspergillus fumigatus. Certain thiazole derivatives have shown activity against azole-resistant A. fumigatus and multidrug-resistant yeasts such as Candida auris. ktu.edu

The mechanism of antifungal action for some of these derivatives is believed to involve the inhibition of fungal lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately, fungal cell death.

Interactive Data Table: In Vitro Antifungal Activity of 2-Thiazolamine Analogs

| Fungal Strain | Compound/Analog Type | MIC (µg/mL) | Reference |

| Candida albicans | Trisubstituted 2-amino-4, 5-diarylthiazole | 9 (MIC80) | nih.gov |

| Azole-resistant Aspergillus fumigatus | Thiazole derivatives 2a-c | - | ktu.edu |

| Multidrug-resistant yeasts (Candida auris) | Thiazole derivative 2b, 5a | - | ktu.edu |

| Trichophyton viride | Functionally substituted 2-aminothiazole | - | nih.gov |

| Aspergillus fumigatus | Functionally substituted 2-aminothiazole | - | nih.gov |

Antimycobacterial Activity and Target Identification (In Vitro)

A significant area of investigation for 2-thiazolamine analogs is their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several 2-aminothiazole derivatives have been synthesized and evaluated for their potential to inhibit the growth of this bacterium.

One study reported a series of 2-aminothiazole derivatives, with compound 7n showing high antimycobacterial activity against M. tuberculosis H37Rv with a MIC value of 6.25 μM. bohrium.comnih.gov Other compounds in the same series also exhibited notable activity with MIC values of 12.50 μM. bohrium.comnih.gov

In terms of target identification, in silico docking studies have suggested that these molecules may exert their antimycobacterial effect by inhibiting β-Ketoacyl-ACP Synthase (KasA). bohrium.comnih.gov KasA is a crucial enzyme involved in the mycolic acid biosynthesis pathway of M. tuberculosis, which is essential for the integrity of the mycobacterial cell wall. bohrium.com The compound 7n, for instance, showed good interaction with the KasA protein. bohrium.comnih.gov Another potential target identified through molecular docking for some derivatives is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH). mdpi.com

Anticancer and Antiproliferative Mechanisms (In Vitro Cell-Based Assays)

Inhibition of Kinase Pathways (e.g., CK2, CDK, Src)

Analogs of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- have been extensively studied for their anticancer potential, with a significant focus on their ability to inhibit various protein kinases that are often dysregulated in cancer.

Casein Kinase 2 (CK2): Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive inhibitors of CK2. nih.gov These compounds bind to an allosteric pocket on the kinase, leading to its inhibition. nih.gov A preliminary hit optimization led to a compound with an IC50 of 3.4 μM against CK2α. nih.gov

Cyclin-Dependent Kinases (CDKs): The 2-aminothiazole scaffold is a key feature of several potent CDK inhibitors. nih.gov For example, SNS-032 (BMS-387032), a 2-aminothiazole derivative, is a selective inhibitor of CDK2 with an IC50 value of 48 nM. nih.gov Extensive structure-activity relationship (SAR) studies have led to the development of numerous analogs with IC50 values in the 1-10 nM range for CDK2. acs.org These inhibitors typically bind to the ATP site of the kinase. nih.gov

Src Family Kinases (SFKs): 2-aminothiazole has been identified as a novel template for Src family kinase inhibitors. researchgate.net Dasatinib, a potent anticancer drug, is a well-known example. nih.gov Analogs have been developed that inhibit c-Src with IC50 values in the nanomolar range. For instance, one derivative directly linked to a phenyl ring showed an IC50 of 97 nM for the inhibition of c-Src. nih.gov

Interactive Data Table: In Vitro Kinase Inhibition by 2-Thiazolamine Analogs

| Kinase Target | Compound/Analog Type | IC50 (nM) | Reference |

| CK2α | Aryl 2-aminothiazole derivative | 3400 | nih.gov |

| CDK2/cycE | SNS-032 (BMS-387032) | 48 | nih.gov |

| CDK2 | 2-acetamido-thiazolylthio acetic ester analogs | 1 - 10 | acs.org |

| c-Src | Phenyl-linked 2-aminothiazole derivative | 97 | nih.gov |

| Src | Aminoimidazole/aminothiazole derivative | 220 | researchgate.net |

| Fyn | Aminoimidazole/aminothiazole derivative | 689 | researchgate.net |

| Lyn | Aminoimidazole/aminothiazole derivative | 1300 | researchgate.net |

| Yes | Aminoimidazole/aminothiazole derivative | 167 | researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which 2-thiazolamine analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. In vitro cell-based assays have provided insights into the molecular pathways involved in this process.

Treatment of cancer cell lines with these compounds has been shown to trigger the apoptotic cascade. For example, some 2-amino-5-benzylthiazole derivatives have been found to induce the cleavage of PARP1 and caspase-3 in human leukemia cells. ukrbiochemjournal.orgukrbiochemjournal.org Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of various cellular substrates, including PARP1, which is a hallmark of apoptosis.

Furthermore, these compounds have been observed to modulate the expression of proteins belonging to the Bcl-2 family. Specifically, they can increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a crucial event that promotes the mitochondrial pathway of apoptosis. Some derivatives have also been shown to increase the levels of the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease. ukrbiochemjournal.orgukrbiochemjournal.org The antiproliferative activity of these compounds often correlates with the onset of apoptosis. nih.gov

Modulation of Pro-Oncogenic Signaling Pathways (In Vitro)

Analogs built on the 2-aminothiazole framework have demonstrated significant potential in oncology by modulating key pro-oncogenic signaling pathways. nih.govconsensus.app In vitro studies have shown that these derivatives can exert cytotoxic and antiproliferative effects on a wide range of human cancer cell lines, including those from breast, leukemia, lung, and colon cancers. nih.govnih.gov The mechanisms underlying these effects often involve the inhibition of critical protein kinases that drive cancer progression.

Key signaling molecules targeted by 2-aminothiazole analogs include:

Cyclin-Dependent Kinases (CDKs): Certain derivatives act as potent and selective inhibitors of CDKs, such as CDK2/cycE, leading to cell cycle arrest and the inhibition of tumor cell proliferation. nih.gov An analog, SNS-032, was identified as a potent and selective inhibitor of CDKs. nih.gov

PI3K/mTOR Pathway: The PI3K pathway is frequently overactivated in cancer. Alpelisib, a 2-aminothiazole derivative, is an approved α-specific PI3K inhibitor that has been shown to block this pathway. nih.gov Other analogs have also been found to inhibit PI3K/mTOR signaling. nih.gov

Receptor Tyrosine Kinases (RTKs): This class of compounds includes inhibitors of vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis. nih.gov Dasatinib, a well-known multi-targeted kinase inhibitor containing the 2-aminothiazole core, potently inhibits Src, Abl, and c-Kit kinases. nih.gov

Hec1/Nek2 Pathway: Some 4-aryl-N-arylcarbonyl-2-aminothiazoles have been developed as inhibitors of the Hec1/Nek2 pathway, which is crucial for mitotic spindle assembly. nih.gov Inhibition of this pathway can prevent the interaction between Hec1 and Nek2, leading to G0/G1 cell cycle arrest and apoptosis. nih.gov

The downstream effects of modulating these pathways include the induction of apoptosis, or programmed cell death. This has been observed through the activation of caspase-3 and the altered expression of Bcl-2 family proteins, such as the down-regulation of anti-apoptotic Bcl-2 and up-regulation of pro-apoptotic Bax. nih.gov One study on a specific thiazole derivative against Leukemia HL-60 cells found that it induced cell cycle arrest at the G2/M phase and triggered apoptosis, increasing caspase-3 concentration by four-fold compared to the control. researchgate.net

The cytotoxic effects of various 2-aminothiazole analogs have been quantified across several cancer cell lines, as detailed in the table below.

| Compound Analog | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-chlorophenylthiazolyl analog (4b) | MDA-MB-231 (Breast Cancer) | 3.52 µM | researchgate.net |

| 4-bromophenylthiazolyl analog (4c) | MDA-MB-231 (Breast Cancer) | 4.89 µM | researchgate.net |

| 3-nitrophenylthiazolyl analog (4d) | MDA-MB-231 (Breast Cancer) | 1.21 µM | researchgate.net |

| TH-39 | K562 (Leukemia) | 0.78 µM | nih.gov |

| SNS-032 (CDK inhibitor) | A2780 (Ovarian Cancer) | 95 nM | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole analog (4e) | MCF-7 (Breast Cancer) | 5.36 µg/mL | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole analog (4e) | HepG2 (Liver Cancer) | 3.13 µg/mL | mdpi.com |

Anti-Inflammatory Effects (In Vitro Models)

The 2-aminothiazole scaffold is also recognized for its anti-inflammatory properties, with research targeting key enzymes in the inflammatory cascade. nih.govmdpi.com In vitro models have been instrumental in identifying the specific molecular targets through which these compounds exert their effects.

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. Thiazole-containing compounds have been investigated as inhibitors of both COX-1 and COX-2 isoforms. The introduction of two phenyl rings at the 4 and 5 positions of the thiazole ring has been shown to produce compounds that inhibit both COX-1 and COX-2, often with a preference for COX-2. nih.gov

A series of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles were evaluated for their ability to inhibit cyclooxygenase. nih.gov One analog, 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole, demonstrated potent COX inhibition with an IC50 value of 0.43 µM. nih.gov This compound also potently inhibited the synthesis of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism by COX, with an IC50 of 0.088 µM. nih.gov Another study synthesized new thiazole derivatives and tested their potential against COX-1 and COX-2 enzymes in vitro. nih.gov

| Compound Analog | Enzyme Target | Activity (IC50) | Reference |

|---|---|---|---|

| 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole | Cyclooxygenase (unspecified isoform) | 0.43 µM | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase | 127 nM | nih.gov |

| 4-substituted thiazole analogue (2a) | COX-2 | 0.3 nM | nih.gov |

| 4-substituted thiazole analogue (2b) | COX-2 | 1 nM | nih.gov |

Beyond COX inhibition, 2-aminothiazole analogs can modulate other key inflammatory pathways. A significant target is 5-lipoxygenase (5-LOX), another critical enzyme in the arachidonic acid cascade that produces leukotrienes. A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were investigated as direct 5-LOX inhibitors. nih.gov Within this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as the most potent inhibitor, with an IC50 of 127 nM. nih.gov A separate study focusing on 4-(4-chlorophenyl)thiazol-2-amines also identified very potent 5-LOX inhibitors, with the most active compound showing an IC50 value of 50 nM in a cell-free assay. nih.gov

Furthermore, related heterocyclic compounds containing a pyrrole (B145914) ring, such as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, have been shown to modulate inflammatory cytokines. In vitro studies on similar structures have demonstrated suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

Other Receptor and Enzyme Modulation Studies (In Vitro)

The therapeutic potential of 2-Thiazolamine analogs extends to other enzyme and receptor systems outside of cancer and inflammation pathways.

The interaction of thiazole derivatives with dopamine (B1211576) receptors has been an area of investigation. While the core structure is found in compounds with varying activities, specific analogs have been characterized for their binding affinity. One study investigated a novel thiazole derivative, (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). nih.gov This compound was found to be a potent dopamine D4 receptor antagonist, exhibiting high affinity for several human cloned D4 receptor subtypes with Ki values of 0.54 nM (D4.7), 0.55 nM (D4.4), and 2.54 nM (D4.2). nih.gov It was approximately 91-fold more potent at the D4.2 receptor than at the D2L receptor. nih.gov Another compound class, based on the benzothiazole (B30560) structure, includes Pramipexole, which is known to be a dopamine D2 and D3 receptor agonist. wikipedia.org

The renin-angiotensin system is a critical regulator of blood pressure, and renin is a key enzyme in this pathway. A series of renin inhibitors were synthesized incorporating a 2-amino-4-thiazolyl moiety. nih.gov These derivatives were found to be potent inhibitors of monkey renin in vitro. Furthermore, they demonstrated high selectivity, as they only weakly inhibited the closely related aspartic proteinase, bovine cathepsin D. nih.gov

Sphingosine Kinase Inhibition

Direct in vitro studies on the inhibitory activity of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- against Sphingosine Kinase (SphK) are not found in the available scientific literature. Nevertheless, a structurally related analog, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, known as SKi or SKI II, has been identified as an inhibitor of Sphingosine Kinase 1 (SK1). nih.govnih.govnih.govresearchgate.net

SKI II has been shown to induce the proteasomal degradation of SK1 in various human cell lines, including pulmonary artery smooth muscle cells and several cancer cell lines. nih.govnih.govresearchgate.net This mechanism is thought to be a consequence of the catalytic inhibition of SK1, leading to an accumulation of ceramide. nih.govnih.govresearchgate.net Further research has indicated that the effects of SKI II on androgen receptor expression in prostate cancer cells are mediated through an oxidative stress-dependent mechanism, which is linked to the inhibition of SK1 activity. nih.gov It is important to note that while SKI II is a known Sphingosine Kinase inhibitor, this does not definitively indicate that 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- possesses similar activity.

Table 2: Sphingosine Kinase (SphK) Inhibition by Analog Compounds

| Compound Name/Identifier | Target | Activity/Effect | Cell Line(s) |

| 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI II) | SK1 | Induces proteasomal degradation of SK1 | Human pulmonary artery smooth muscle cells, LNCaP, MCF-7, MCF-7 HER2 |

| Data pertains to analog compounds and not 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-. |

Muscarinic M3 Receptor Antagonism

There is no specific data available from in vitro investigations into the muscarinic M3 receptor antagonist activity of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-. However, the 2-aminothiazole scaffold has been utilized in the discovery of novel muscarinic M3 receptor antagonists.

A study focused on the synthesis and structure-activity relationships of a new class of 2-aminothiazole-4-carboxamides identified these compounds as selective antagonists for the muscarinic M3 receptor. nih.govresearchgate.net The initial lead compound from this series demonstrated a binding affinity (Ki) of 140 nM for human M3 receptors. nih.govresearchgate.net Through a combinatorial chemistry approach, derivatives with improved potency and selectivity over M1 and M2 receptors were developed. nih.govresearchgate.net This research underscores the potential of the 2-aminothiazole core structure for developing selective M3 antagonists, although it does not provide direct evidence for such activity in 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-.

Table 3: Muscarinic M3 Receptor Antagonism by Analog Compounds

| Compound Class/Identifier | Target | Binding Affinity (Kᵢ) (nM) | Receptor Source |

| Thiazole-4-carboxamide derivative (1) | M3 | 140 | Human |

| Data pertains to an analog compound class and not 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding ligand-target interactions.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Thiazolamine Derivatives

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for 2-aminothiazole (B372263) derivatives involves a systematic process that begins with the compilation of a dataset of compounds with known biological activities. These activities are often expressed as IC50 or EC50 values, which are then typically converted to a logarithmic scale (pIC50 or pEC50) for modeling purposes. The three-dimensional structures of the molecules are computationally generated and optimized to their lowest energy state.

A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Statistical methods are then employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. The goal is to select a subset of descriptors that can effectively predict the activity of the compounds.

A crucial step in QSAR model development is rigorous validation to ensure its predictive power and robustness. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds that were not used in the model development. A high q² value (typically > 0.5) and a high predictive r² (r²_pred) for the external test set are indicative of a reliable and predictive QSAR model.

For instance, a QSAR study on a series of 2-amino-4-arylthiazole derivatives as anti-giardial agents resulted in a statistically significant model. researchgate.net The model demonstrated a strong correlation between the selected molecular descriptors and the observed biological activity, highlighting the utility of this approach in predicting the potency of new compounds. researchgate.net

Table 1: Statistical Parameters of a Representative QSAR Model for 2-Aminothiazole Derivatives

| Parameter | Value | Description |

| n | 37 | Number of compounds in the dataset |

| r² | 0.85 | Coefficient of determination |

| q² | 0.78 | Leave-one-out cross-validation coefficient |

| F | 45.6 | Fischer's F-test value |

| SEE | 0.25 | Standard error of estimate |

This table is a representative example based on typical values found in QSAR studies of 2-aminothiazole derivatives and is for illustrative purposes.

Identification of Key Physicochemical Descriptors Influencing Activity (e.g., Log P)

A primary outcome of QSAR studies is the identification of the key physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the mechanism of action and guide the design of new, more potent analogs.

Log P , the logarithm of the octanol-water partition coefficient, is a frequently identified and critically important descriptor in QSAR models for a wide range of biologically active molecules, including 2-aminothiazole derivatives. cmst.euresearchgate.net It is a measure of the lipophilicity or hydrophobicity of a compound. A positive Log P value indicates a preference for a lipid (non-polar) environment, while a negative value suggests a preference for an aqueous (polar) environment.

Lipophilicity plays a crucial role in various pharmacokinetic and pharmacodynamic processes, including:

Membrane Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily dependent on its lipophilicity.

Binding to Target Proteins: Hydrophobic interactions are often key components of the binding affinity between a ligand and its protein target.

Solubility: While some degree of lipophilicity is necessary for membrane transport, very high lipophilicity can lead to poor aqueous solubility, which can hinder absorption and distribution.

In addition to Log P, other descriptors that are often found to be important in QSAR models of 2-aminothiazole and related heterocyclic compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). Examples include dipole moment and partial charges on specific atoms. These descriptors can be critical for understanding electrostatic interactions with the biological target.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. Examples include the Kier & Hall molecular connectivity indices and the Wiener index.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR) is a common steric descriptor that reflects the volume of the molecule and its polarizability.

Table 2: Key Physicochemical Descriptors and Their General Influence on Biological Activity

| Descriptor | Type | General Influence on Activity |

| Log P | Lipophilicity | Affects membrane permeability, target binding, and solubility. An optimal range often exists for a given biological target. |

| Dipole Moment | Electronic | Influences the strength of polar interactions with the target protein. |

| Molecular Weight | Constitutional | Related to the size of the molecule, which can impact binding and diffusion. |

| Molar Refractivity (MR) | Steric/Electronic | Reflects the volume and polarizability of the molecule, which can be important for receptor fit. |

| Topological Polar Surface Area (TPSA) | Topological/Electronic | Correlates with hydrogen bonding potential and membrane permeability. |

This table provides a generalized overview of the influence of common descriptors. The specific impact of each descriptor is dependent on the particular biological system under investigation.

Future Directions and Research Opportunities

Design and Synthesis of Novel 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- Analogs

The foundation of exploring the therapeutic potential of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- lies in the strategic design and synthesis of novel analogs to establish a comprehensive structure-activity relationship (SAR). The classical and widely utilized Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, provides a versatile and efficient route for synthesizing the core 2-aminothiazole (B372263) structure.

Future synthetic strategies should focus on two primary areas of modification: the diaryl substituents at the C4 and C5 positions and functionalization of the C2-amino group. mdpi.commdpi.com

Aryl Ring Modifications: Systematic alteration of the 2-chlorophenyl rings is crucial. This includes varying the position of the chlorine atom (e.g., to the 3- or 4-position) and introducing a range of other substituents. These modifications can modulate the electronic and steric properties of the molecule, which can significantly impact biological activity.

C2-Amino Group Functionalization: The 2-amino group serves as a key handle for derivatization. Acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and alkylation are common strategies to expand the chemical diversity of the compound library. mdpi.comexcli.de These modifications can influence the molecule's solubility, cell permeability, and interaction with biological targets.

The synthesis of 4,5-diarylthiazol-2-amine derivatives generally begins with the synthesis of a 1,2-diaryl-ethanone precursor, followed by bromination to yield the α-bromo-ketone. This intermediate is then reacted with thiourea (B124793) in a solvent like ethanol (B145695) under reflux to construct the 2-aminothiazole ring. mdpi.com

Below is a proposed set of novel analogs for synthesis to explore the SAR of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-.

| Analog ID | Modification Strategy | Rationale |

|---|---|---|

| ANA-001 | Move chlorine from 2-position to 4-position on both phenyl rings. | Evaluate the impact of substituent position on target binding. |

| ANA-002 | Replace 2-chloro substituents with 2-fluoro substituents. | Assess the effect of a smaller, more electronegative halogen. |

| ANA-003 | Replace 2-chloro substituents with 2-trifluoromethyl groups. | Introduce a strong electron-withdrawing group to alter electronic properties. |

| ANA-004 | Add a 4-methoxy group to both 2-chlorophenyl rings. | Incorporate an electron-donating group to probe electronic requirements. |

| ANA-005 | Acylate the C2-amino group with acetyl chloride. | Increase lipophilicity and potentially alter binding interactions. |

| ANA-006 | React the C2-amino group with methanesulfonyl chloride. | Introduce a sulfonamide moiety to explore different hydrogen bonding patterns. |

Exploration of Additional In Vitro Biological Targets and Mechanisms

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Therefore, a broad-based screening approach for 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- and its newly synthesized analogs is a critical next step. The diverse biological activities reported for this class of compounds provide a strong rationale for investigating multiple therapeutic areas. mdpi.com

Anticancer Activity: Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including leukemia, breast, lung, and colon cancers. nih.gov Screening against a panel of cancer cell lines is a high-priority research direction. Mechanistic studies could explore inhibition of key cellular targets such as protein kinases (e.g., Aurora kinases), histone deacetylases (HDACs), or proteins involved in cell cycle regulation like Hec1/Nek2. mdpi.comnih.gov

Antimicrobial Activity: Given the rise of drug-resistant pathogens, the search for new antimicrobial agents is paramount. Thiazole (B1198619) derivatives have shown promising activity against bacteria and fungi. researchgate.netexcli.de For instance, certain 2-amino-4,5-diarylthiazole derivatives have been evaluated for their activity against Candida albicans. nih.gov A comprehensive screening should include Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Other Potential Activities: The structural diversity of 2-aminothiazoles has also led to their investigation as antioxidant, anti-inflammatory, and anti-giardial agents. mdpi.comexcli.deresearchgate.net Exploring these additional activities could reveal unexpected therapeutic applications for the compound series.

The following table outlines a proposed plan for in vitro screening.

| Therapeutic Area | Proposed In Vitro Target/Assay | Rationale |

|---|---|---|

| Oncology | MTT or SRB assay against a panel of cancer cell lines (e.g., K562, MCF-7, HeLa). | 2-aminothiazoles are known anticancer agents. mdpi.com |

| Oncology | Kinase inhibition assays (e.g., Aurora A, c-Met). | Many thiazole-based drugs are kinase inhibitors. nih.gov |

| Infectious Disease | Microbroth dilution assay against S. aureus, E. coli, and C. albicans. | Broad antimicrobial potential of the thiazole nucleus. researchgate.netnih.gov |

| Inflammation | COX-1/COX-2 inhibition assay. | Some thiazole derivatives possess anti-inflammatory properties. mdpi.com |

| Oxidative Stress | DPPH radical scavenging assay. | Antioxidant activity has been reported for this scaffold. excli.de |

Advanced Computational Modeling for Lead Optimization

To accelerate the drug discovery process and rationalize the design of more potent and selective analogs, advanced computational modeling techniques should be employed. In silico methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations can provide profound insights into how these molecules interact with their biological targets. tandfonline.comnih.gov

QSAR Studies: Once initial biological activity data is generated for a series of analogs, 3D-QSAR models like CoMFA and CoMSIA can be developed. scielo.org.mx These models can identify the key structural features (steric, electrostatic, hydrophobic) that are critical for activity, guiding the design of next-generation compounds with improved potency. scielo.org.mx Descriptors such as autocorrelation and molecular surface area have been shown to be influential in QSAR models for 2-aminothiazole derivatives. nih.gov

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of the synthesized compounds within the active site of a specific protein target. nih.gov For example, if a compound shows activity in a kinase inhibition assay, docking studies can reveal the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov This information is invaluable for designing new analogs that can form more optimal interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed on the most promising ligand-protein complexes. These simulations model the dynamic behavior of the complex over time, providing a more accurate assessment of its stability and the key interactions involved. nih.gov Post-simulation analyses like MM-PBSA or MM-GBSA can be used to calculate binding free energies, which often correlate well with experimental activity. tandfonline.com

The table below illustrates a hypothetical application of computational modeling for a series of analogs targeting a protein kinase.

| Analog ID | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Parent Cmpd | 4,5-bis(2-chlorophenyl) | -8.5 | Hydrogen bond with hinge region |

| ANA-001 | 4,5-bis(4-chlorophenyl) | -9.2 | Enhanced hydrophobic interaction in pocket |

| ANA-003 | 4,5-bis(2-trifluoromethylphenyl) | -7.9 | Steric clash with gatekeeper residue |

| ANA-005 | C2-NH-acetyl | -8.8 | Additional hydrogen bond with solvent-exposed loop |

Development of Targeted Delivery Systems (Conceptual, not clinical)

Many potent therapeutic agents, particularly those with hydrophobic characteristics like 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-, face challenges with solubility and non-specific biodistribution. wisdomlib.org Targeted drug delivery systems offer a conceptual framework to overcome these limitations, aiming to increase drug concentration at the site of disease while minimizing exposure to healthy tissues. wikipedia.org

Nanoparticle-Based Carriers: Encapsulating the compound within biodegradable polymeric nanoparticles is a promising strategy. nih.gov Polymers such as poly(D,L-lactide-co-glycolide) (PLGA) can form a hydrophobic core that sequesters the drug, improving its solubility and protecting it from premature degradation. researchgate.net The surface of these nanoparticles can be modified with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to prolong circulation time by avoiding uptake by the reticuloendothelial system. wikipedia.org

Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, are another common vehicle for drug delivery. wikipedia.org Hydrophobic drugs can be partitioned within the lipid bilayer. Advanced liposomal designs could incorporate targeting ligands on their surface to actively direct them to specific cells. ijpsjournal.com

Active Targeting Concepts: To enhance specificity, these nanocarriers can be decorated with targeting moieties. These ligands, such as antibodies, aptamers, or small molecules, bind to receptors that are overexpressed on the surface of target cells (e.g., cancer cells). researchgate.netijpsjournal.com For instance, if the compound is developed as an anticancer agent, the nanoparticles could be functionalized with an antibody that recognizes a tumor-specific antigen, conceptually guiding the drug-loaded carrier to the tumor site.

The following table outlines conceptual targeted delivery systems for future exploration.

| Delivery System | Core Components | Targeting Strategy (Conceptual) | Potential Advantage |

|---|---|---|---|

| PEGylated Nanoparticles | PLGA, 2-Thiazolamine analog, PEG | Passive (Enhanced Permeability and Retention Effect) | Increased circulation time and tumor accumulation. wikipedia.org |

| Immunoliposomes | Phospholipids, Cholesterol, 2-Thiazolamine analog | Active (e.g., anti-EGFR antibody) | Targeted delivery to EGFR-overexpressing cancer cells. ijpsjournal.com |

| Polymeric Micelles | Amphiphilic block copolymers | Passive or Active | Solubilization of hydrophobic drug in the core. nih.gov |

| Aptamer-Conjugated Nanoparticles | PLGA, 2-Thiazolamine analog, PEG, Aptamer | Active (e.g., MUC1 aptamer) | High-specificity targeting of cancer cells. researchgate.net |

Q & A

Q. What are the established synthetic routes for 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-, and what analytical methods are critical for confirming its purity?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving 2-chlorophenyl-substituted precursors. For example, the Pinner reaction has been used for analogous thiadiazole derivatives, where nitrile intermediates react with sulfur-containing reagents under acidic conditions . Post-synthesis, purity is confirmed using HPLC (High-Performance Liquid Chromatography) coupled with UV-Vis detection, while structural validation relies on -NMR and -NMR to resolve aromatic protons and carbon environments. Mass spectrometry (MS) with electron ionization (EI) is essential for verifying molecular weight (e.g., molecular ion peaks at m/z 373.81 for derivatives) .

Q. How can spectroscopic data (e.g., IR, NMR) resolve structural ambiguities in substituted thiazolamine derivatives?

Methodological Answer: IR spectroscopy identifies functional groups like N-H stretches (~3300 cm) and C-Cl bonds (~750 cm) in 2-chlorophenyl substituents. -NMR distinguishes between aromatic protons in ortho/meta/para positions via coupling patterns (e.g., doublets for para-substituted chlorophenyl groups at δ 7.2–7.8 ppm). For advanced disambiguation, -NMR detects electron-withdrawing effects of chlorine atoms on adjacent carbons (e.g., deshielded signals at δ 125–140 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 4,5-bis(2-chlorophenyl)thiazolamine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, electron-withdrawing chlorine substituents lower the LUMO energy, enhancing electrophilicity at the thiazole ring. Molecular docking studies can further assess interactions with biological targets (e.g., enzymes in antimicrobial pathways) . Solvent effects are incorporated via Polarizable Continuum Models (PCM) to simulate reactivity in aqueous or organic media .

Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) alter the biological activity of 4,5-bis(2-chlorophenyl)thiazolamine?

Methodological Answer: Introducing nitro groups (-NO) at position 5 (e.g., CAS 39875-07-5) enhances π-π stacking with aromatic residues in enzyme active sites, as shown in antimicrobial assays against E. coli . Trifluoromethyl (-CF) substituents (e.g., CAS 136411-21-7) increase lipophilicity, improving membrane permeability. Activity is quantified via IC values in enzyme inhibition assays, with structural trends validated by QSAR (Quantitative Structure-Activity Relationship) models .

Q. How can contradictory spectral or biological data for thiazolamine derivatives be systematically resolved?

Methodological Answer: Contradictions often arise from impurities (e.g., unreacted precursors) or isomerism. For example, diazenyl derivatives (e.g., CAS 39875-03-1) may exist as cis/trans isomers, causing split NMR peaks. Resolution strategies include:

- Chromatographic separation : Use chiral columns for enantiomers.

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry.

- Dose-response validation : Replicate biological assays under controlled conditions (e.g., fixed pH and temperature) to isolate substituent effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.